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Compound of Interest

Compound Name: L-Allooctopine

Cat. No.: B128377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
L-Allooctopine, a naturally occurring opine, is a diastereomer of octopine found in certain

marine invertebrates and crown gall tumors. Chemically designated as N2-[(1S)-1-

Carboxyethyl]-L-arginine, it plays a significant role in the anaerobic metabolism of these

organisms. Notably, L-Allooctopine is recognized as a competitive inhibitor of octopine

dehydrogenase, an enzyme crucial for the catabolism of octopine. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

biological activity of L-Allooctopine. Detailed experimental protocols for its synthesis,

purification, and characterization, as well as an enzyme inhibition assay, are presented to

facilitate further research and application in drug development and biochemical studies.

Chemical Structure and Identification
L-Allooctopine is an amino acid derivative formed from the condensation of L-arginine and D-

alanine. Its structure is characterized by a guanidinium group from the arginine residue and a

chiral center from the alanine moiety.

IUPAC Name: (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic

acid[1]

Chemical Formula: C₉H₁₈N₄O₄[2][3]
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Molecular Weight: 246.26 g/mol [3][4]

CAS Number: 63358-47-4[3][4]

Synonyms: (+)-ALLO-OCTOPINE, (S),(S)-octopine, L-(+)-ALLO-OCTOPINE, N2-[(1S)-1-

Carboxyethyl]-L-arginine[3][4]

Physicochemical Properties
L-Allooctopine is a white to off-white solid that is hygroscopic in nature. Its solubility is limited

in methanol and water, with sonication aiding dissolution in the latter.

Property Value Reference

Physical State White to Off-White Solid [3][4]

Melting Point 253 - 255 °C (decomposes) [3]

Solubility
Slightly soluble in Methanol

and Water (with sonication)
[3]

Stability Hygroscopic [3]

Storage Temperature 2-8°C [4]

Monoisotopic Mass 246.13280507 Da [4]

Topological Polar Surface Area 151 Å² [4]

Hydrogen Bond Donor Count 5 [4]

Hydrogen Bond Acceptor

Count
6 [4]

Rotatable Bond Count 9 [4]

Experimental Protocols
Synthesis of L-Allooctopine
A detailed protocol for the chemical synthesis of L-Allooctopine can be adapted from the

methods described for opine synthesis. The following is a representative procedure based on
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the reductive condensation of L-arginine and pyruvic acid, followed by stereospecific

separation.

Materials:

L-Arginine

Pyruvic acid

Sodium borohydride (NaBH₄)

Methanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Dowex 50W-X8 resin (H⁺ form)

Dowex 1-X8 resin (acetate form)

Procedure:

Reaction Setup: Dissolve L-arginine and a molar excess of pyruvic acid in deionized water.

Adjust the pH of the solution to 8.0 with NaOH.

Reductive Amination: Cool the reaction mixture to 0-4°C in an ice bath. Slowly add a solution

of NaBH₄ in water, maintaining the pH at 8.0 by the dropwise addition of HCl.

Quenching: After the addition of NaBH₄ is complete, stir the reaction mixture for an additional

2 hours at room temperature. Quench the reaction by adjusting the pH to 2.0 with

concentrated HCl.

Purification by Ion-Exchange Chromatography:

Apply the reaction mixture to a column of Dowex 50W-X8 resin (H⁺ form).
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Wash the column with deionized water to remove unreacted pyruvic acid and other anionic

components.

Elute the opine mixture with a gradient of ammonium hydroxide (e.g., 0 to 2 M).

Monitor the fractions using thin-layer chromatography (TLC) or a specific colorimetric

assay for guanidinium compounds.

Pool the fractions containing the opine mixture and lyophilize.

Separation of Diastereomers:

The resulting mixture contains both octopine and allooctopine. Separation can be

achieved by fractional crystallization or by chromatography on a Dowex 1-X8 resin

(acetate form), eluting with a shallow acetic acid gradient. The different pKa values of the

diastereomers allow for their separation.

Characterization of L-Allooctopine
NMR spectroscopy is a powerful tool for the structural elucidation of L-Allooctopine.

Sample Preparation: Dissolve 5-10 mg of purified L-Allooctopine in 0.5 mL of deuterium oxide

(D₂O).

Instrumentation and Parameters (Example):

Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent)

¹H NMR:

Pulse program: zg30

Number of scans: 16

Relaxation delay: 2.0 s

Spectral width: 12 ppm

¹³C NMR:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b128377?utm_src=pdf-body
https://www.benchchem.com/product/b128377?utm_src=pdf-body
https://www.benchchem.com/product/b128377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse program: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 200 ppm

Expected Chemical Shifts: While specific spectral data for L-Allooctopine is not readily

available in public databases, the expected chemical shifts can be predicted based on the

structure and comparison to similar compounds like L-arginine. The protons and carbons of the

arginine backbone and the alanine moiety will have characteristic chemical shifts.

LC-MS can be used to confirm the molecular weight and purity of L-Allooctopine.

Instrumentation and Parameters (Example):

LC System: Agilent 1260 Infinity II HPLC (or equivalent)

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A linear gradient from 2% to 50% B over 15 minutes.

Flow Rate: 0.3 mL/min

MS System: Agilent 6120 Quadrupole LC/MS (or equivalent)

Ionization Mode: Electrospray Ionization (ESI), positive mode

Scan Range: m/z 100-500

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z

247.14.
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Biological Activity: Inhibition of Octopine
Dehydrogenase
L-Allooctopine is a known competitive inhibitor of octopine dehydrogenase (ODH), an enzyme

that catalyzes the reversible reductive condensation of L-arginine and pyruvate to form D-

octopine.

Experimental Protocol: Octopine Dehydrogenase
Inhibition Assay
This protocol is adapted from a standard spectrophotometric assay for ODH activity.[5]

Materials:

Octopine dehydrogenase (from a commercial source or purified from scallop muscle)

150 mM Sodium Phosphate Buffer, pH 7.5

60 mM L-Arginine solution

60 mM Sodium Pyruvate solution

4.2 mM NADH solution

L-Allooctopine stock solution (in buffer)

UV-Vis Spectrophotometer

Procedure:

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

800 µL of 150 mM Sodium Phosphate Buffer, pH 7.5

50 µL of 60 mM L-Arginine solution

50 µL of 60 mM Sodium Pyruvate solution
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50 µL of 4.2 mM NADH solution

Variable volumes of L-Allooctopine stock solution and buffer to a final volume of 950 µL.

A range of inhibitor concentrations should be tested. A control reaction with no inhibitor

should also be prepared.

Enzyme Addition: Initiate the reaction by adding 50 µL of a diluted octopine dehydrogenase

solution (e.g., 0.1-0.5 units/mL).

Spectrophotometric Measurement: Immediately mix the solution by inversion and monitor the

decrease in absorbance at 340 nm for 5 minutes at 25°C. The rate of NADH oxidation is

proportional to the enzyme activity.

Data Analysis:

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the

linear portion of the absorbance vs. time plot.

To determine the type of inhibition and the inhibition constant (Ki), perform the assay at

varying concentrations of one substrate (e.g., L-arginine) while keeping the other substrate

and NADH concentrations constant, for each concentration of L-Allooctopine.

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For competitive

inhibition, the lines will intersect on the y-axis.

Signaling Pathways and Logical Relationships
The primary described biological role of L-Allooctopine is its involvement in the regulation of

opine metabolism through competitive inhibition of octopine dehydrogenase. This can be

visualized as a simple enzymatic reaction pathway.

L-Arginine + Pyruvate + NADH

Octopine
Dehydrogenase D-Octopine + NAD⁺ + H₂O

L-Allooctopine
(Competitive Inhibitor)
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Click to download full resolution via product page

Competitive inhibition of octopine dehydrogenase by L-Allooctopine.

Conclusion
L-Allooctopine is a valuable tool for studying the enzymology of opine dehydrogenases and

the metabolic pathways in which they are involved. Its role as a competitive inhibitor makes it a

potential lead compound for the development of specific enzyme inhibitors. The detailed

protocols provided in this guide are intended to support researchers in the synthesis,

characterization, and biological evaluation of L-Allooctopine, thereby fostering further

advancements in our understanding of its biochemical significance and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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